molecular formula C7H6ClN3 B8583817 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile

1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile

Cat. No.: B8583817
M. Wt: 167.59 g/mol
InChI Key: FQDVNTWDPNSPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropane ring attached to a nitrile group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Chemical Reactions Analysis

1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

1-(4-chloropyrazol-1-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H6ClN3/c8-6-3-10-11(4-6)7(5-9)1-2-7/h3-4H,1-2H2

InChI Key

FQDVNTWDPNSPOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)N2C=C(C=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 4-neck 2 L round bottom flask, previously dried with a heat gun under high vacuum, was added dimethylsulfoxide (175 mL). The flask was placed in a 10° C. bath and sodium hydride (60% oil dispersion, 17.0 g, 300 mmol) was added portionwise with stirring under nitrogen. The resulting suspension was stirred for 10 min before a solution of 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile (10.0 g, 70.6 mmol) and 1,2-dibromoethane (18.3 mL, 213 mmol) in dimethylsulfoxide (175 mL) was added dropwise over a period of 30 min. The internal temperature was kept between 13 and 20° C. during the addition process. The reaction mixture was stirred for 5.5 h while keeping the internal temperature at or below 20° C., followed by stirring for an additional 1 h at room temperature. The mixture was cooled to 10° C., and then a saturated aqueous solution of ammonium chloride (600 mL) was slowly added. The mixture was stirred at 10° C. for 15 min, then extracted with ethyl acetate (1000 mL×3). The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified via flash chromatography (10-100% dichloromethane in hexanes), and the residue was crystallized from a mixture of hexanes/diethyl ether to afford 1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile (7.654 g). 1H NMR (400 MHz, CDCl3) δ 1.80-1.82 (m, 4H) 7.47 (d, 1H) 7.62 (d, 1H); MS (EI+) (M+) 167; GCMS retention time 1.64 minutes (Method O).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

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